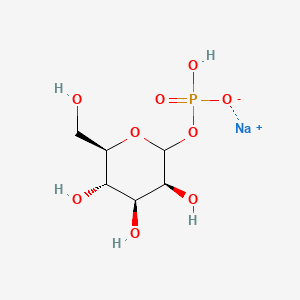
Mannose 1-phosphate (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mannose 1-phosphate (sodium) is a monosaccharide phosphate that plays a crucial role in glycosylation, a process essential for the proper functioning of proteins and lipids in biological systems. It is an intermediate in the metabolism of fructose and mannose and is involved in various metabolic pathways, including gluconeogenesis and glycoprotein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mannose 1-phosphate (sodium) can be synthesized through enzymatic methods. One common method involves the use of phosphomannomutase, which catalyzes the conversion of mannose 6-phosphate to mannose 1-phosphate . This enzymatic reaction is typically carried out under mild conditions, with the presence of metal ions such as magnesium to enhance enzyme activity .
Industrial Production Methods
Industrial production of mannose 1-phosphate (sodium) often involves large-scale enzymatic synthesis. The process can be optimized by adjusting factors such as temperature, pH, and substrate concentration to achieve high conversion efficiency. For example, using polyphosphate-dependent mannose kinase from Arthrobacter species has been shown to be a cost-effective and efficient method for producing mannose 1-phosphate .
Analyse Chemischer Reaktionen
Types of Reactions
Mannose 1-phosphate (sodium) undergoes various chemical reactions, including:
Oxidation: Mannose 1-phosphate can be oxidized to produce mannose 6-phosphate.
Reduction: It can be reduced to form mannose.
Substitution: Mannose 1-phosphate can participate in substitution reactions to form glycosylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include mannose 6-phosphate, mannose, and various glycosylated compounds. These products are important intermediates in metabolic pathways and have significant biological functions .
Wissenschaftliche Forschungsanwendungen
Mannose 1-phosphate (sodium) has a wide range of scientific research applications:
Wirkmechanismus
Mannose 1-phosphate (sodium) exerts its effects by participating in glycosylation processes. It is converted to GDP-mannose by the enzyme GDP-mannose pyrophosphorylase, which then serves as a donor of mannose residues in glycoprotein synthesis . This process is crucial for the proper folding, stability, and function of glycoproteins. The molecular targets involved include various glycosyltransferases and glycoproteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mannose 6-phosphate: Another important intermediate in mannose metabolism, involved in similar pathways as mannose 1-phosphate.
Glucose 6-phosphate: A key intermediate in glucose metabolism, sharing some metabolic pathways with mannose 1-phosphate.
Fructose 6-phosphate: Involved in both glycolysis and gluconeogenesis, similar to mannose 1-phosphate.
Uniqueness
Mannose 1-phosphate (sodium) is unique in its specific role in glycosylation and its involvement in the synthesis of GDP-mannose. This distinguishes it from other similar compounds that may participate in broader metabolic pathways but do not have the same specific functions in glycoprotein synthesis .
Eigenschaften
Molekularformel |
C6H12NaO9P |
|---|---|
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
sodium;[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6?;/m1./s1 |
InChI-Schlüssel |
YSLVOZPKBHMBRV-XXIBIAAKSA-M |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)
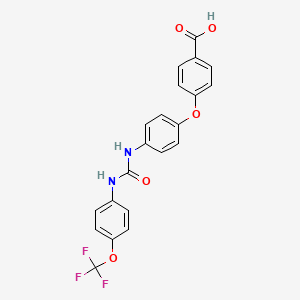
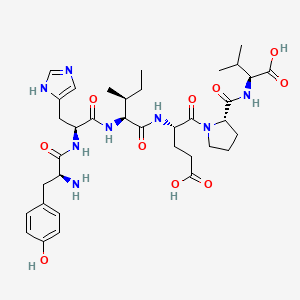

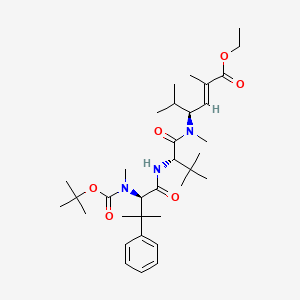
![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
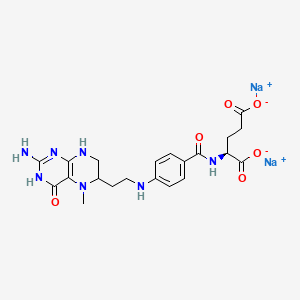
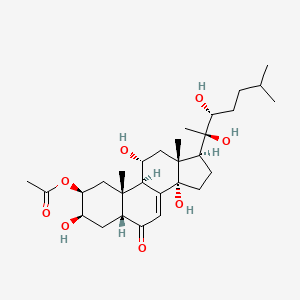
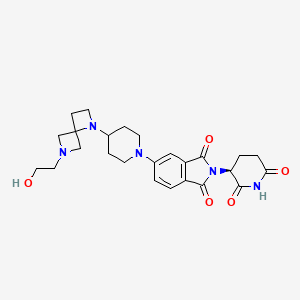
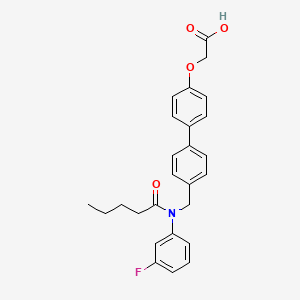
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

